molecular formula C26H30N2O5 B246880 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B246880
M. Wt: 450.5 g/mol
InChI Key: XOIVURDEICIKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as NAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative that has been shown to have neuroprotective and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act on several pathways involved in neuroprotection and inflammation. 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in inflammation. In addition, 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to increase the expression of proteins involved in synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its neuroprotective properties. This makes it a useful tool for studying neurodegenerative diseases and traumatic brain injury. Another advantage is its anti-inflammatory properties, which make it useful for studying inflammatory diseases. However, one limitation of using 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents. Another direction is to study the effects of 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine in human clinical trials. This could provide valuable information on its safety and efficacy in humans. Finally, there is a need to develop more efficient synthesis methods for 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, or 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, is a compound with potential therapeutic applications in neurodegenerative and inflammatory diseases. Its neuroprotective and anti-inflammatory properties make it a useful tool for studying these diseases in lab experiments. Further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, more efficient synthesis methods are needed to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves several steps. The first step is the reaction of 2-naphthol with acetyl chloride to form 2-acetylnaphthalene. The second step is the reaction of 2-acetylnaphthalene with 4-(2,4,5-trimethoxybenzyl)piperazine in the presence of potassium carbonate to form 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine. The purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.

properties

Product Name

1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H30N2O5/c1-30-23-16-25(32-3)24(31-2)15-21(23)17-27-10-12-28(13-11-27)26(29)18-33-22-9-8-19-6-4-5-7-20(19)14-22/h4-9,14-16H,10-13,17-18H2,1-3H3

InChI Key

XOIVURDEICIKFG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC)OC

Origin of Product

United States

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